molecular formula C14H18ClNO3 B3938210 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide

2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide

Cat. No. B3938210
M. Wt: 283.75 g/mol
InChI Key: KDVREBPLJJCXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFP is a derivative of fenofibrate, which is a widely used drug for the treatment of dyslipidemia. TFP has been found to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for the development of anti-cancer drugs. In addition, 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been found to possess anti-fibrotic properties and has been shown to reduce the deposition of extracellular matrix proteins in fibrotic tissues.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is not fully understood. However, it has been proposed that 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, which is a key regulator of inflammation. 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been found to activate the PPARα pathway, which is involved in the regulation of lipid metabolism. In addition, 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of triglycerides, total cholesterol, and LDL cholesterol in the blood. 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been found to increase the levels of HDL cholesterol, which is considered to be the "good" cholesterol. In addition, 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is that it is relatively easy to synthesize, making it readily available for research purposes. 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is that it has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the research on 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide. One area of research is the development of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide-based drugs for the treatment of dyslipidemia and other related diseases. Another area of research is the investigation of the anti-cancer properties of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide and the development of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide-based drugs for the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide and its effects on various biochemical and physiological processes.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-10(19-12-6-4-11(15)5-7-12)14(17)16-9-13-3-2-8-18-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVREBPLJJCXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Chloro-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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